![molecular formula C18H19NO5 B5853326 N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide](/img/structure/B5853326.png)
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide, also known as 'ATPB,' is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. ATPB is a synthetic organic compound that belongs to the class of benzamides and has a molecular formula of C17H19NO4. This compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of ATPB is not fully understood, but it is thought to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. ATPB has also been shown to induce apoptosis, which is a programmed cell death process that is essential for maintaining the balance between cell growth and death.
Biochemical and Physiological Effects
ATPB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ATPB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ATPB has been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In vivo studies have also shown that ATPB exhibits potent anticancer activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
ATPB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and its purity can be easily assessed using various techniques such as HPLC and NMR. Additionally, ATPB exhibits potent anticancer activity, making it a potential candidate for the development of new anticancer drugs. However, there are also limitations to the use of ATPB in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of ATPB. One of the significant future directions is to further investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate the potential toxicity of ATPB and its suitability for use in humans. Other future directions include the development of new derivatives of ATPB with improved efficacy and the evaluation of its potential use in combination therapy with other anticancer drugs.
Conclusion
In conclusion, N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in various applications. ATPB has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively. ATPB exhibits potent anticancer activity, making it a potential candidate for the development of new anticancer drugs. However, further studies are needed to fully understand its mechanism of action and evaluate its potential use in humans.
Synthesemethoden
ATPB can be synthesized using various methods, including the reaction of 3-acetylphenol with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-acetylphenol with 2,3,4-trimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The yield of ATPB using these methods is reported to be high, and the compound can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
ATPB has been studied extensively for its potential use in various scientific research applications. One of the significant applications of ATPB is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. ATPB has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, ATPB has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2,3,4-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-11(20)12-6-5-7-13(10-12)19-18(21)14-8-9-15(22-2)17(24-4)16(14)23-3/h5-10H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYQKGVFVWKRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.